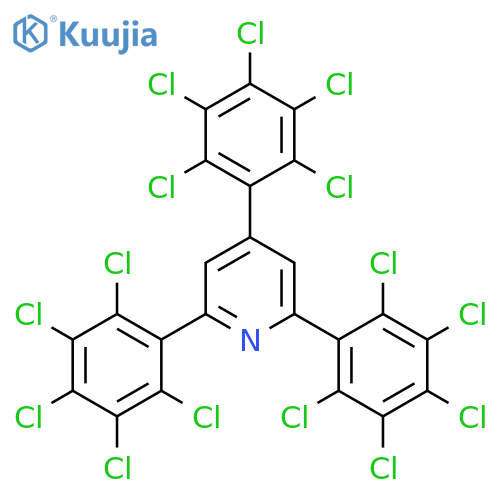Cas no 1361479-20-0 (2,4,6-Tris(perchlorophenyl)pyridine)

2,4,6-Tris(perchlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,4,6-Tris(perchlorophenyl)pyridine
-
- インチ: 1S/C23H2Cl15N/c24-9-6(10(25)16(31)21(36)15(9)30)3-1-4(7-11(26)17(32)22(37)18(33)12(7)27)39-5(2-3)8-13(28)19(34)23(38)20(35)14(8)29/h1-2H
- InChIKey: FQYOADDLDVNCIO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C=C(C2C(=C(C(=C(C=2Cl)Cl)Cl)Cl)Cl)N=C(C2C(=C(C(=C(C=2Cl)Cl)Cl)Cl)Cl)C=1)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 39
- 回転可能化学結合数: 3
- 複雑さ: 747
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 15.2
2,4,6-Tris(perchlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013028858-250mg |
2,4,6-Tris(perchlorophenyl)pyridine |
1361479-20-0 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
| Alichem | A013028858-500mg |
2,4,6-Tris(perchlorophenyl)pyridine |
1361479-20-0 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
| Alichem | A013028858-1g |
2,4,6-Tris(perchlorophenyl)pyridine |
1361479-20-0 | 97% | 1g |
1,579.40 USD | 2021-06-22 |
2,4,6-Tris(perchlorophenyl)pyridine 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2,4,6-Tris(perchlorophenyl)pyridineに関する追加情報
2,4,6-Tris(perchlorophenyl)pyridine
2,4,6-Tris(perchlorophenyl)pyridine is a highly specialized organic compound with the CAS number 1361479-20-0. This compound has garnered significant attention in the fields of materials science and organic chemistry due to its unique structural properties and potential applications in advanced materials and electronic devices. The molecule consists of a pyridine ring substituted with three perchlorophenyl groups at the 2, 4, and 6 positions, creating a highly symmetrical and electron-deficient aromatic system.
The synthesis of 2,4,6-Tris(perchlorophenyl)pyridine involves a multi-step process that typically begins with the preparation of perchlorophenol derivatives. These intermediates are then subjected to nucleophilic substitution or coupling reactions to attach them to the pyridine ring. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making the compound more accessible for research and industrial applications.
One of the most notable features of 2,4,6-Tris(perchlorophenyl)pyridine is its strong electron-withdrawing capability due to the presence of multiple perchlorophenyl groups. This property makes it an excellent candidate for use in electron-deficient materials, such as those used in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have demonstrated that incorporating this compound into OLED structures can enhance device performance by improving charge transport and emission efficiency.
Moreover, 2,4,6-Tris(perchlorophenyl)pyridine has shown promise as a precursor for the synthesis of advanced carbon materials. When subjected to high-temperature pyrolysis under controlled conditions, the compound can form highly ordered carbon nanomaterials with unique electronic properties. These materials have potential applications in energy storage systems, such as supercapacitors and lithium-ion batteries.
In recent studies, scientists have explored the use of 2,4,6-Tris(perchlorophenyl)pyridine as a building block for self-assembled monolayers (SAMs). These SAMs exhibit excellent stability and functionality in various chemical environments, making them suitable for biosensor applications. The ability of the compound to form well-defined monolayers on surfaces has opened new avenues for its use in bioanalytical chemistry.
The optical properties of 2,4,6-Tris(perchlorophenyl)pyridine have also been extensively studied. Researchers have reported that the compound exhibits strong fluorescence under UV excitation due to its rigid aromatic structure and conjugation effects. This fluorescence property has been exploited in developing new fluorescent sensors for detecting environmental pollutants and biological molecules.
Another area where 2,4,6-Tris(perchlorophenyl)pyridine has shown potential is in catalysis. The compound's electron-deficient nature makes it an effective ligand for transition metal catalysts in various organic reactions. Recent studies have demonstrated its utility in asymmetric catalysis and cross-coupling reactions, which are critical processes in drug discovery and fine chemical synthesis.
Despite its numerous advantages, the practical application of 2,4,6-Tris(perchlorophenyl)pyridine is currently limited by its high cost of synthesis and limited availability on a large scale. However, ongoing research efforts are focused on developing scalable synthesis routes and exploring alternative precursors to address these challenges.
In conclusion, 2,4 Tris(perchlorophenyl)pyridine is a versatile compound with a wide range of potential applications in materials science and organic electronics. Its unique structural properties make it an attractive candidate for developing advanced materials with tailored functionalities. As research continues to uncover new aspects of this compound's chemistry and physics, 2 4 6 Tris perchlorophenyl pyridine is expected to play an increasingly important role in driving innovation across multiple disciplines.
1361479-20-0 (2,4,6-Tris(perchlorophenyl)pyridine) 関連製品
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)
- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)
- 1217471-51-6(FTI-276 trifluoroacetate salt)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)



